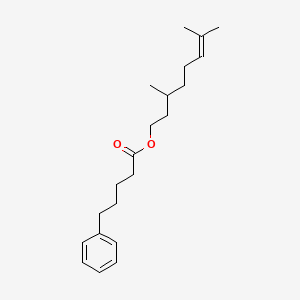
3,7-dimethyloct-6-enyl 5-phenylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyloct-6-enyl 5-phenylpentanoate is an organic compound with the molecular formula C20H30O2. It is a derivative of octenyl esters and is characterized by its unique structure, which includes a phenylpentanoate group attached to a dimethyloctenyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-enyl 5-phenylpentanoate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol with 5-phenylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-dimethyloct-6-enyl 5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other functionalized compounds.
Applications De Recherche Scientifique
3,7-dimethyloct-6-enyl 5-phenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7-dimethyloct-6-enyl 5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-dimethyloct-6-enyl acetate: Similar structure but with an acetate group instead of a phenylpentanoate group.
3,7-dimethyloct-6-enal: An aldehyde derivative with similar structural features.
5-phenylpentanoic acid: The acid precursor used in the synthesis of the ester.
Uniqueness
3,7-dimethyloct-6-enyl 5-phenylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116331-57-8 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 5-phenylpentanoate |
InChI |
InChI=1S/C21H32O2/c1-18(2)10-9-11-19(3)16-17-23-21(22)15-8-7-14-20-12-5-4-6-13-20/h4-6,10,12-13,19H,7-9,11,14-17H2,1-3H3 |
Clé InChI |
FDSRHKHFWWLRAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCOC(=O)CCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


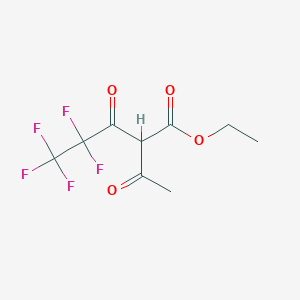
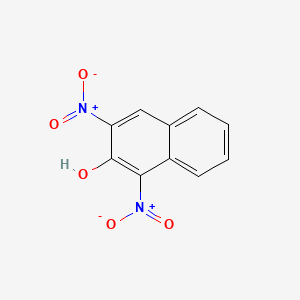
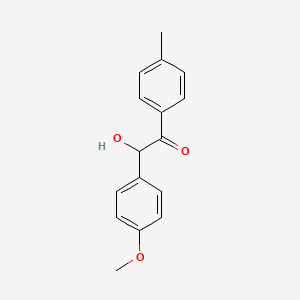
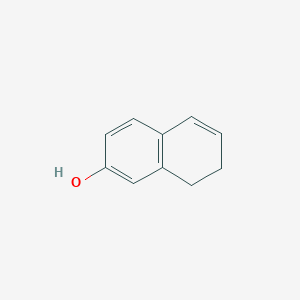
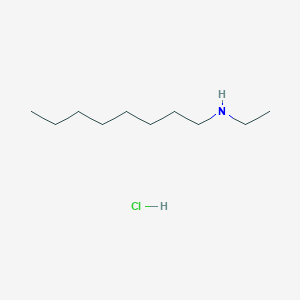
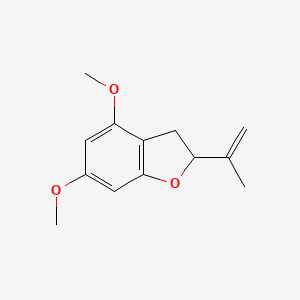

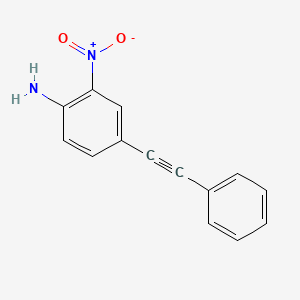

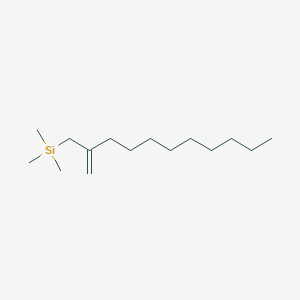
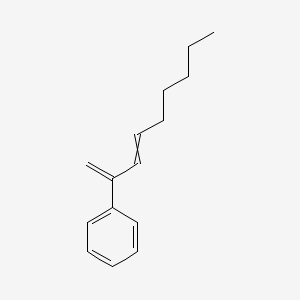

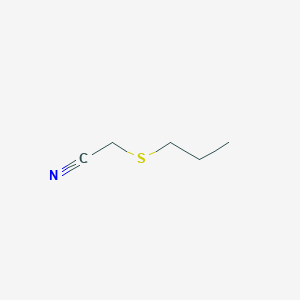
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
